Cas no 96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole)

4-iodo-1-(triphenylmethyl)-1H-imidazole structure
96797-15-8 structure
Product Name:4-iodo-1-(triphenylmethyl)-1H-imidazole
Número CAS:96797-15-8
MF:C22H17IN2
Megavatios:436.288257360458
MDL:MFCD02179542
CID:61864
PubChem ID:253660165
Update Time:2025-11-02

4-iodo-1-(triphenylmethyl)-1H-imidazole Propiedades químicas y físicas

Nombre e identificación

    • 4-Iodo-1-tritylimidazole
    • 4-Iodo-1-trityl-1H-imidazole
    • 4-Iodo-1-(triphenylmethyl)imidazole
    • N-trityl-4(5)-iodoimidazole
    • 1-trityl-4-iodoimidazole
    • 4-iodo-1-triphenylmethyl-1H-imidazole
    • 4-Iodo-1-trityl-imidazole
    • n1-trityl-4-iodoimidazole
    • N-trityl-4-iodo-imidazole
    • 4-iodo-1-(triphenylmethyl)-1H-imidazole
    • DXJZJYPLPZEYBH-UHFFFAOYSA-N
    • 1H-IMIDAZOLE, 4-IODO-1-(TRIPHENYLMETHYL)-
    • PubChem8995
    • 4-iodo-l-tritylimidazole
    • 4-iodo-l-trityl-1H-imidazole
    • 1-Trityl-4-io
    • 4-Iodo-1-(triphenylmethyl)-1H-imidazole (ACI)
    • 1-(Triphenylmethyl)-4-iodoimidazole
    • 96797-15-8
    • SY004443
    • J-515545
    • BCP17286
    • I0890
    • MFCD02179542
    • CS-W008877
    • AB11334
    • Imidazole, 4-iodo-1-triphenylmethyl-
    • AS-18627
    • DB-001728
    • 4-Iodo-1-trityl-1H-imidazole #
    • (4-Iodo-1H-imidazol-1-yl)triphenylmethane
    • 4-Iodo-1-(triphenylmethyl)-1H-imidazole; 1-(Triphenylmethyl)-4-iodoimidazole; 1-Trityl-4-iodoimidazole; 4-Iodo-1-trityl-1H-imidazole;
    • 4-iodo-1-trityl-1 H-imidazole
    • 4-Iodo-1-trityl-1H-imidazole, AldrichCPR
    • 4-iodo-1-triphenylmethylimidazole
    • DTXSID50347139
    • SCHEMBL314095
    • AKOS000278301
    • 1-(2-benzhydrylphenyl)-4-iodo-imidazole
    • AC-3338
    • MDL: MFCD02179542
    • Renchi: 1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
    • Clave inchi: DXJZJYPLPZEYBH-UHFFFAOYSA-N
    • Sonrisas: IC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=N1

Atributos calculados

  • Calidad precisa: 436.04400
  • Masa isotópica única: 436.044
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 4
  • Complejidad: 363
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.8
  • Xlogp3: 5.5

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.4
  • Punto de fusión: 221.0 to 225.0 deg-C
  • Punto de ebullición: 509.7°C at 760 mmHg
  • Punto de inflamación: 262℃
  • índice de refracción: 1.653
  • PSA: 17.82000
  • Logp: 5.32790

4-iodo-1-(triphenylmethyl)-1H-imidazole Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P280-P305+P351+P338
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S24/25
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

4-iodo-1-(triphenylmethyl)-1H-imidazole Datos Aduaneros

  • Código HS:2933290090
  • Datos Aduaneros:

    中国海关编码:

    2933290090

    概述:

    2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-iodo-1-(triphenylmethyl)-1H-imidazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  22 h, 20 - 25 °C
Referencia
Preparation of (2-(1H-imidazol-4-yl)phenyl)methanol
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, 20 °C
Referencia
Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies
Zou, Yi ; Wang, Fang; Wang, Yan; Sun, Qirui; Hu, Yue; et al, European Journal of Medicinal Chemistry, 2017, 140, 293-304

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 16 h, rt
Referencia
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Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Potassium triiodide Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ;  36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
Referencia
Azido and desamino analogs of the marine natural product oroidin
Anders, Lisa; Lindel, Thomas, Zeitschrift fuer Naturforschung, 2023, 78(3-4), 181-187

Métodos de producción 5

Condiciones de reacción
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Referencia
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Condiciones de reacción
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Referencia
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Métodos de producción 7

Condiciones de reacción
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Referencia
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Métodos de producción 8

Condiciones de reacción
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Referencia
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Métodos de producción 9

Condiciones de reacción
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Referencia
Preparation of radioactive halogen-labeled 1-benzyl-1H-imidazole compounds as diagnostic imaging agents
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Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, 25 °C
Referencia
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Métodos de producción 11

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Métodos de producción 13

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Métodos de producción 14

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Métodos de producción 15

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Referencia
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Métodos de producción 16

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Métodos de producción 18

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4-iodo-1-(triphenylmethyl)-1H-imidazole Raw materials

4-iodo-1-(triphenylmethyl)-1H-imidazole Preparation Products

4-iodo-1-(triphenylmethyl)-1H-imidazole Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:96797-15-8)4-iodo-1-(triphenylmethyl)-1H-imidazole
Número de pedido:A845637
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):158.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96797-15-8)4-iodo-1-(triphenylmethyl)-1H-imidazole
A845637
Pureza:99%
Cantidad:100g
Precio ($):158.0